molecular formula C11H17N B1401176 1-(3-Isopropylphenyl)-ethylamine CAS No. 1207846-38-5

1-(3-Isopropylphenyl)-ethylamine

Cat. No. B1401176
CAS RN: 1207846-38-5
M. Wt: 163.26 g/mol
InChI Key: ORMTYHTVUJVAEE-UHFFFAOYSA-N
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Description

“1-(3-Isopropylphenyl)-ethylamine” is a derivative of “1-(3-Isopropylphenyl)ethanone”, which is a compound with the CAS Number: 40428-87-3 and a molecular weight of 162.23 . It is typically stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . This process, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The parent compound, “1-(3-Isopropylphenyl)ethanone”, is typically a solid or semi-solid or lump or liquid . It is stored in a dry room at normal temperature . The exact physical and chemical properties of “this compound” would require further analysis.

Scientific Research Applications

Molecular Recognition in Crystal Formation

1-(3-Isopropylphenyl)-ethylamine has been studied for its role in the formation of conglomerate crystals. The crystal structures of its salts, such as those formed with cinnamic acid, have provided insights into the mechanisms of conglomerate crystal formation. These structures reveal that two amine components and two acid components form a helical column by hydrogen bonds, highlighting the importance of molecular arrangements in crystal formation (Saigo et al., 1987).

Optical Resolution of Substituted Amines

The compound has been used in the optical resolution of ortho- and meta-substituted phenylethylamines. Specific enantiomers of various substituted ethylamines have been obtained with high enantiomeric excess and yields, indicating the effectiveness of the compound in chiral resolution processes (Pallavicini et al., 2001).

Gas-Phase Chemistry Studies

Investigations into the gas-phase chemistry of protonated ethylamine have included studies on this compound. These studies involve mass spectrometric techniques and molecular orbital calculations to understand the dissociation and reaction mechanisms of such compounds (Bouchoux et al., 1996).

Use in Chiral Auxiliaries

This compound derivatives have been found effective as chiral auxiliaries in various chemical reactions, including diastereoselective alkylation. These auxiliaries facilitate the synthesis of optically active compounds, playing a crucial role in asymmetric synthesis (Kohara et al., 1999).

Safety and Hazards

The parent compound, “1-(3-Isopropylphenyl)ethanone”, has several hazard statements including H302-H315-H319 . Precautionary statements include P261-P305+P351+P338 . The exact safety and hazards of “1-(3-Isopropylphenyl)-ethylamine” would require further analysis.

Future Directions

The future directions in the study of similar compounds often involve the development of more efficient and general procedures for the preparation of bis-(boryl)alkanes . Additionally, the development of better methods for the functionalizing deboronation of alkyl boronic esters is also a potential area of future research .

properties

IUPAC Name

1-(3-propan-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8(2)10-5-4-6-11(7-10)9(3)12/h4-9H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMTYHTVUJVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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